molecular formula C19H30N2O2 B531354 4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine CAS No. 397276-53-8

4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine

Cat. No.: B531354
CAS No.: 397276-53-8
M. Wt: 318.5 g/mol
InChI Key: AYEMHSJPBSPTSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route starts with the preparation of 1-isopropyl-4-piperidone, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate 4-(1-isopropyl-piperidin-4-yloxy)-benzyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine involves its antagonistic activity at the histamine H3 receptor. By binding to this receptor, the compound inhibits the action of histamine, a neurotransmitter involved in various central nervous system functions. This inhibition can lead to increased release of other neurotransmitters, such as dopamine and norepinephrine, thereby modulating cognitive and behavioral processes .

Comparison with Similar Compounds

4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine can be compared with other histamine H3 receptor antagonists, such as:

The uniqueness of 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine lies in its high selectivity and potency for the H3 receptor, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

397276-53-8

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-[[4-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]methyl]morpholine

InChI

InChI=1S/C19H30N2O2/c1-16(2)21-9-7-19(8-10-21)23-18-5-3-17(4-6-18)15-20-11-13-22-14-12-20/h3-6,16,19H,7-15H2,1-2H3

InChI Key

AYEMHSJPBSPTSA-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-7737782, JNJ-7737782, JNJ-7737782

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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